molecular formula C24H14O B13939439 Dibenzo(def,mno)chrysene-12-carboxaldehyde, 6-methyl- CAS No. 63040-58-4

Dibenzo(def,mno)chrysene-12-carboxaldehyde, 6-methyl-

Cat. No.: B13939439
CAS No.: 63040-58-4
M. Wt: 318.4 g/mol
InChI Key: GPTXUWVDFMQENI-UHFFFAOYSA-N
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Description

Dibenzo(def,mno)chrysene-12-carboxaldehyde, 6-methyl- is a polycyclic aromatic hydrocarbon (PAH) derivative. This compound is known for its complex structure, which includes multiple fused benzene rings. It is a member of the dibenzochrysene family, which is characterized by its high molecular weight and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibenzo(def,mno)chrysene-12-carboxaldehyde, 6-methyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under high-temperature conditions. The reaction often requires the use of catalysts such as palladium or platinum to facilitate the formation of the fused ring structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to maintain the necessary reaction conditions and ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is essential to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

Dibenzo(def,mno)chrysene-12-carboxaldehyde, 6-methyl- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions typically result in halogenated or alkylated derivatives.

Scientific Research Applications

Dibenzo(def,mno)chrysene-12-carboxaldehyde, 6-methyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying PAH behavior.

    Biology: Researchers study its interactions with biological systems to understand its potential effects and mechanisms of action.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role in drug development.

    Industry: It is used in the production of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of Dibenzo(def,mno)chrysene-12-carboxaldehyde, 6-methyl- involves its interaction with various molecular targets. These interactions can lead to changes in cellular processes and pathways. For example, the compound may bind to specific receptors or enzymes, altering their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Dibenzo(def,mno)chrysene: A parent compound with a similar structure but lacking the carboxaldehyde and methyl groups.

    Dibenzo(cd,jk)pyrene: Another PAH with a different arrangement of fused benzene rings.

    Anthanthrene: A related compound with a similar molecular framework.

Uniqueness

Dibenzo(def,mno)chrysene-12-carboxaldehyde, 6-methyl- is unique due to its specific functional groups, which confer distinct chemical properties and reactivity

Properties

CAS No.

63040-58-4

Molecular Formula

C24H14O

Molecular Weight

318.4 g/mol

IUPAC Name

22-methylhexacyclo[11.7.1.14,20.02,11.03,8.017,21]docosa-1,3(8),4,6,9,11,13,15,17(21),18,20(22)-undecaene-12-carbaldehyde

InChI

InChI=1S/C24H14O/c1-13-16-6-2-4-14-9-11-19-20(12-25)18-7-3-5-15-8-10-17(13)23(22(15)18)24(19)21(14)16/h2-12H,1H3

InChI Key

GPTXUWVDFMQENI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC3=C4C2=C5C(=C(C4=CC=C3)C=O)C=CC6=C5C1=CC=C6

Origin of Product

United States

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